molecular formula C18H13NO5 B11696167 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester

Cat. No.: B11696167
M. Wt: 323.3 g/mol
InChI Key: SOUSDHKZTMCUMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Amides or other ester derivatives

Scientific Research Applications

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore structure.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2H-chromene-3-carboxylic acid ethyl ester
  • 3-Ethoxycarbonylcoumarin
  • 2-Oxo-2H-chromene-3-carbonitrile

Uniqueness

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester is unique due to its specific combination of a coumarin core with an amino-benzoic acid ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 3-[(2-oxochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H13NO5/c1-23-17(21)12-6-4-7-13(9-12)19-16(20)14-10-11-5-2-3-8-15(11)24-18(14)22/h2-10H,1H3,(H,19,20)

InChI Key

SOUSDHKZTMCUMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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